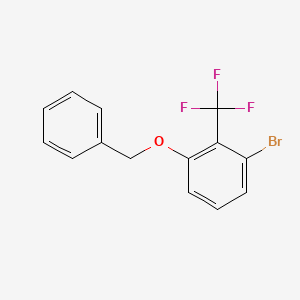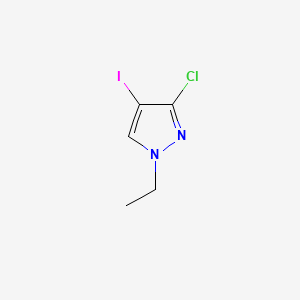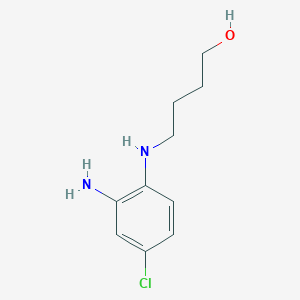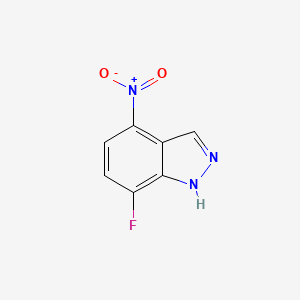![molecular formula C35H34Cl2O6 B13928395 (3S,4s,5s,6r)-2,2-dichloro-3-hydroxy-4,5,6-tris(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13928395.png)
(3S,4s,5s,6r)-2,2-dichloro-3-hydroxy-4,5,6-tris(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4s,5s,6r)-2,2-dichloro-3-hydroxy-4,5,6-tris(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclohexanone is a complex organic compound characterized by multiple phenylmethoxy groups and a cyclohexanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4s,5s,6r)-2,2-dichloro-3-hydroxy-4,5,6-tris(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclohexanone typically involves multi-step organic reactions. A possible synthetic route could start with the cyclohexanone core, followed by the introduction of phenylmethoxy groups through nucleophilic substitution reactions. The dichloro and hydroxy groups can be introduced via halogenation and hydroxylation reactions, respectively.
Industrial Production Methods
Industrial production of such complex compounds often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification techniques such as recrystallization or chromatography are commonly employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4s,5s,6r)-2,2-dichloro-3-hydroxy-4,5,6-tris(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclohexanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The dichloro groups can be reduced to form a dihydroxy compound.
Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the dichloro groups would yield a dihydroxy compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3S,4s,5s,6r)-2,2-dichloro-3-hydroxy-4,5,6-tris(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclohexanone can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical agent due to its unique structure. It could be investigated for its biological activity, including potential anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of polymers or other advanced materials.
Mecanismo De Acción
The mechanism of action of (3S,4s,5s,6r)-2,2-dichloro-3-hydroxy-4,5,6-tris(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclohexanone would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects could be mediated through binding to these targets and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (3S,4s,5s,6r)-2,2-dichloro-3-hydroxy-4,5,6-tris(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclohexanone include other cyclohexanone derivatives with multiple functional groups, such as:
- 2,2-dichloro-1,3-diphenyl-1-propanone
- 4,4-dichloro-1,2-diphenyl-1-butanone
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple phenylmethoxy groups. These features may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C35H34Cl2O6 |
|---|---|
Peso molecular |
621.5 g/mol |
Nombre IUPAC |
(3S,4S,5S,6R)-2,2-dichloro-3-hydroxy-4,5,6-tris(phenylmethoxy)-3-(phenylmethoxymethyl)cyclohexan-1-one |
InChI |
InChI=1S/C35H34Cl2O6/c36-35(37)32(38)30(41-22-27-15-7-2-8-16-27)31(42-23-28-17-9-3-10-18-28)33(43-24-29-19-11-4-12-20-29)34(35,39)25-40-21-26-13-5-1-6-14-26/h1-20,30-31,33,39H,21-25H2/t30-,31-,33+,34+/m1/s1 |
Clave InChI |
LXYIGYMBBYJSFY-JBFGIVHASA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC[C@@]2([C@H]([C@@H]([C@H](C(=O)C2(Cl)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |
SMILES canónico |
C1=CC=C(C=C1)COCC2(C(C(C(C(=O)C2(Cl)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(5-Bromothiophen-2-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13928326.png)
![N-(2-chloropyrido[2,3-b]pyrazin-3-yl)-3-nitrobenzenesulfonamide](/img/structure/B13928333.png)
![2-[(4-phenoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928341.png)




![7-Chloro-5-iodo-3-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B13928358.png)
![N-[(4-methoxyphenyl)methyl]-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridin-7-amine](/img/structure/B13928360.png)
![Ethyl pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13928372.png)

![[2-(4-Vinyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13928374.png)
